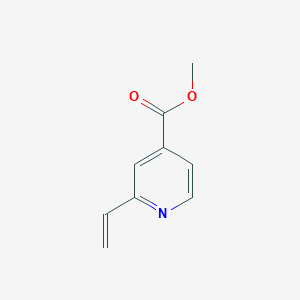
Cit-PAB-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
Cit-PAB-OH is part of a linker system in ADCs that connects the antibody to the cytotoxic drug . The primary targets of ADCs are specific antigens on cancer cells . The antibody component of the ADC is designed to bind to these antigens, allowing for targeted delivery of the cytotoxic drug . The this compound linker is cleaved by the enzyme Cathepsin B, which is highly up-regulated in malignant cells .
Mode of Action
The this compound linker plays a crucial role in the ADC’s mode of action. After the ADC binds to the target antigen on the cancer cell, it is internalized into the cell . Inside the cell, the this compound linker is cleaved by Cathepsin B, releasing the cytotoxic drug . This process ensures that the cytotoxic drug is delivered specifically to cancer cells, minimizing damage to healthy cells .
Biochemical Pathways
The cleavage of the this compound linker and the release of the cytotoxic drug occur within the endosomes and/or lysosomes of the cancer cell . The released drug can then interact with its target, often a critical protein or pathway within the cell, leading to cell death . The exact biochemical pathways affected can vary depending on the specific cytotoxic drug used in the ADC.
Pharmacokinetics
The pharmacokinetics of ADCs with this compound linkers involve a balance between stability in the bloodstream and effective release of the drug within cancer cells . The linker must be stable enough to prevent premature release of the drug during circulation . Once inside the cancer cell, the linker must be cleavable to allow for drug release . Modifications to the linker can improve its stability and the overall pharmacokinetics of the ADC .
Result of Action
The ultimate result of this compound’s action within an ADC is the targeted destruction of cancer cells . By ensuring the specific delivery of cytotoxic drugs to cancer cells, ADCs with this compound linkers can effectively kill these cells while minimizing harm to healthy cells .
Action Environment
The action of this compound and the ADC is influenced by various environmental factors. For instance, the overexpression of Cathepsin B in the tumor microenvironment allows for effective cleavage of the linker . Additionally, the slightly acidic pH within endosomes and lysosomes can facilitate linker cleavage . Understanding these environmental factors is crucial for optimizing the design and efficacy of ADCs.
生化学分析
Biochemical Properties
Cit-PAB-OH plays a crucial role in biochemical reactions, particularly in the formation of ADCs . It interacts with various biomolecules, including enzymes and proteins. The nature of these interactions is primarily through the formation of covalent bonds, linking the antibody to the drug . The this compound compound is integral to this process, facilitating the construction of these conjugates .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by enabling the targeted delivery of drugs to specific cells . This includes an impact on cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound in ADCs allows for the specific binding of the conjugate to target cells, leading to a significant inhibition of proliferation and cell death in tumor cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It facilitates the binding interactions between the antibody and the drug in ADCs . This involves potential enzyme inhibition or activation and changes in gene expression . The presence of this compound in the ADC ensures the stability of the conjugate in systemic circulation and the rate of intracellular processing within target cancer cells .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings have been observed to be stable . It does not degrade significantly and maintains its function in facilitating the construction of ADCs . Long-term effects on cellular function observed in in vitro or in vivo studies have shown that this compound continues to enable the effective delivery of drugs to target cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that single-dose regimens of ADCs containing this compound demonstrate better efficacies than fractionated dosing . High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the construction and function of ADCs . It interacts with enzymes and cofactors during the formation of these conjugates . The presence of this compound in ADCs may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of ADCs . It may interact with transporters or binding proteins during this process . The presence of this compound in ADCs can also influence its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the ADCs that are transported to specific compartments or organelles within the cell . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The presence of this compound in these conjugates can have effects on its activity or function .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Cit-PAB-OH involves a one-pot synthesis method. This process includes the reaction between MC-Val-Cit-PAB-OH and bis(p-nitrophenyl) carbonate in the presence of an organic base. The reaction is followed by the addition of 1-hydroxybenzotriazole and the drug moiety . This method simplifies the production process by eliminating the need for intermediate purification steps, making it suitable for industrial-scale production .
化学反応の分析
Types of Reactions
Cit-PAB-OH undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleaved by cathepsin B and related enzymes in tumor lysosomes.
Conjugation Reactions: It can form stable linkages with thiols in monoclonal antibodies and amine-containing payloads.
Common Reagents and Conditions
Cleavage Reactions: Typically occur in the lysosomal environment of target cells.
Conjugation Reactions: Involve reagents such as bis(p-nitrophenyl) carbonate and 1-hydroxybenzotriazole.
Major Products
The major products formed from these reactions are antibody-drug conjugates, which are used for targeted cancer therapy .
科学的研究の応用
Cit-PAB-OH is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are employed in:
類似化合物との比較
Similar Compounds
Fmoc-Val-Cit-PAB-PNP: Another cathepsin-cleavable linker used in ADCs.
Val-cit-PAB-OH: A similar compound with slight variations in its structure and applications.
Uniqueness
Cit-PAB-OH is unique due to its high stability and efficiency in forming stable linkages with antibodies and payloads. Its design allows for precise drug delivery, minimizing off-target effects and enhancing therapeutic efficacy .
特性
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c14-11(2-1-7-16-13(15)20)12(19)17-10-5-3-9(8-18)4-6-10/h3-6,11,18H,1-2,7-8,14H2,(H,17,19)(H3,15,16,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJITHAVZJBOHG-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)NC(=O)C(CCCNC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO)NC(=O)[C@H](CCCNC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
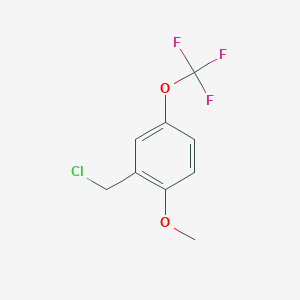

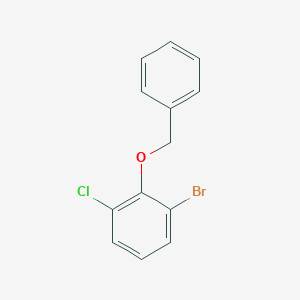
![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)
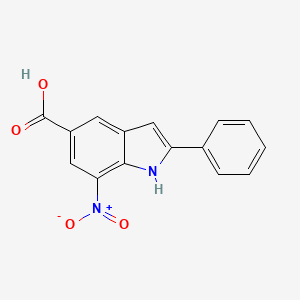
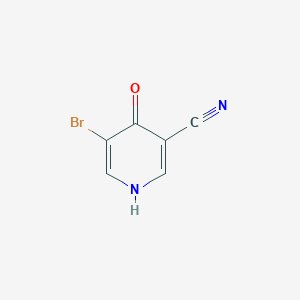
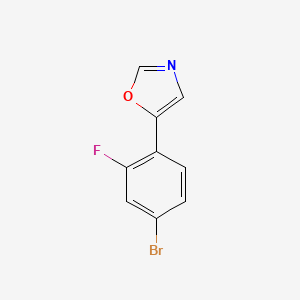
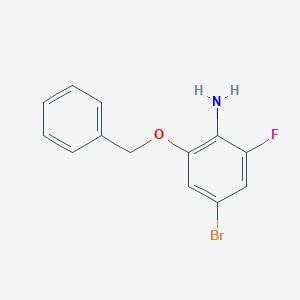
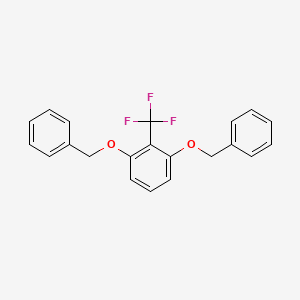
![tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)


![tert-butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333548.png)
